molecular formula C7H5ClO2 B123124 2-Chlorobenzoic acid CAS No. 118-91-2

2-Chlorobenzoic acid

Cat. No. B123124
CAS RN: 118-91-2
M. Wt: 156.56 g/mol
InChI Key: IKCLCGXPQILATA-UHFFFAOYSA-N
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Description

2-Chlorobenzoic acid is a chlorinated derivative of benzoic acid, where a chlorine atom is substituted at the second position of the benzene ring. It is an important compound in organic chemistry due to its utility as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.

Synthesis Analysis

The synthesis of chlorinated benzoic acids, including 2-chlorobenzoic acid, can be achieved through various methods. For instance, the synthesis of 2,3-dichlorobenzoic acid, a related compound, involves a multi-step process starting from O-chloroaniline, which undergoes a series of reactions including alkylation, oxidation, and hydrolysis to yield the target compound . Another method for synthesizing dichlorobenzoic acid derivatives involves air oxidation of dichlorotoluene in the presence of a Co-Mn salts complex catalyst without solvent, which is environmentally friendly and has a high molar yield . Although these methods do not directly describe the synthesis of 2-chlorobenzoic acid, they provide insight into the types of reactions and conditions that could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of 2-chlorobenzoic acid consists of a benzene ring with a carboxylic acid group (-COOH) and a chlorine atom as substituents. The position of the chlorine atom at the ortho position relative to the carboxylic group can influence the compound's reactivity and physical properties. The crystal and molecular structure of related compounds, such as 2-hydrazinobenzoic acid, have been determined, and these compounds can undergo transformations to form 2-chlorobenzoic acid under certain conditions .

Chemical Reactions Analysis

2-Chlorobenzoic acid can participate in various chemical reactions typical of aromatic carboxylic acids. It can form complexes with metal cations, as demonstrated by the transformation of 2-hydrazinobenzoic acid into 2-chlorobenzoic acid in the presence of copper(II) chloride, leading to the formation of binuclear structures with metal cations . The reactivity of the chlorine atom also allows for further substitution reactions, which can be utilized in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorobenzoic acids, including 2-chlorobenzoic acid, have been studied through various methods. Thermochemical measurements, such as molar enthalpies of sublimation, and ab initio calculations provide reliable data on the standard molar enthalpies of formation and strain enthalpies of these compounds . These properties are crucial for understanding the stability and reactivity of 2-chlorobenzoic acid and for designing processes for its synthesis and application in various chemical reactions.

Scientific Research Applications

Environmental Remediation

2-Chlorobenzoic acid, a known environmental pollutant, has seen innovative bioremediation approaches using bacteria. A study identified specific bacteria strains capable of degrading 2-chlorobenzoic acid in landfill soils. Notably, species like Pseudomonas, Enterobacter, Acinetobacter, and Corynebacterium showed significant degradation percentages, underlining their potential in environmental cleanup processes (Kafilzadeh, Nikvarz, Jabbari, & Tahery, 2012).

Scientific Research and Laboratory Education

In the realm of scientific research, 2-chlorobenzoic acid has been a subject of interest in understanding its molecular structure and vibrational spectra. Advanced computational methods like density functional theory and ab-initio Hartree-Fock calculations have been employed to study its structure and compare the findings with experimental data, providing deep insights into its chemical properties (Sundaraganesan, Joshua, & Radjakoumar, 2009). Additionally, it's used in educational settings, like in the demonstration of the Cannizzaro reaction in green chemistry labs, emphasizing its role in fostering practical chemistry learning and promoting sustainable practices in chemistry (Phonchaiya, Panijpan, Rajviroongit, Wright, & Blanchfield, 2009).

Safety And Hazards

2-Chlorobenzoic acid is considered hazardous. It can cause skin irritation and serious eye irritation. It may form combustible dust concentrations in air . It is recommended to handle it with good industrial hygiene and safety practice. Avoid contact with skin and eyes, and do not eat, drink or smoke when using this product .

Future Directions

2-Chlorobenzoic acid has been used in the synthesis of a number of active pharmaceutical ingredients (APIs), often providing significant improvements in processing time, safety, and yield . It continues to be a subject of research in various fields, including organic synthesis and pharmaceutical development.

properties

IUPAC Name

2-chlorobenzoic acid
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InChI

InChI=1S/C7H5ClO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)
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InChI Key

IKCLCGXPQILATA-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)Cl
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Molecular Formula

C7H5ClO2
Record name O-CHLOROBENZOIC ACID
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Related CAS

7250-60-4 (nickel(2+)-salt), 17264-74-3 (sodium salt/solvate)
Record name o-Chlorobenzoic acid
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DSSTOX Substance ID

DTXSID4024771
Record name 2-Chlorobenzoic acid
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Molecular Weight

156.56 g/mol
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Physical Description

Crystals or fine fluffy white powder. (NTP, 1992), Solid; [Merck Index] White powder; [MSDSonline]
Record name O-CHLOROBENZOIC ACID
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Boiling Point

Sublimes (NTP, 1992)
Record name O-CHLOROBENZOIC ACID
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), SOL IN 900 PARTS COLD WATER; MORE SOL IN HOT WATER; FREELY SOL IN ALCOHOL, ETHER., SOL IN ACETONE, BENZENE, SOLUBLE IN METHANOL, 2087 mg/l at 25 °C in water
Record name O-CHLOROBENZOIC ACID
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Density

1.544 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.544 AT 20 °C/4 °C
Record name O-CHLOROBENZOIC ACID
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Vapor Pressure

0.00066 [mmHg], 6.6X10-4 mm Hg at 25 °C (extrapolated)
Record name o-Chlorobenzoic acid
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Product Name

2-Chlorobenzoic acid

Color/Form

MONOCLINIC PRISMS FROM WATER

CAS RN

118-91-2, 26264-09-5
Record name O-CHLOROBENZOIC ACID
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Record name Benzoic acid, 2-chloro-
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Melting Point

288 °F (NTP, 1992), 142 °C
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Synthesis routes and methods I

Procedure details

Into the column described in Example 1 were charged 453 grams (3.58 moles) of o-chlorotoluene, 2.25 grams of cobalt octoate (6% Co), and 2.25 grams of epichlorohydrin. The reaction mixture was heated to 155° C. and maintained at that temperature while oxygen that had been sparged through epichlorohydrin was bubbled through it at the rate of 200 ml./min. Throughout the reaction period, the gases leaving the reactor remained non-acidic. At the end of 23 hours, the reaction mixture was removed from the column, cooled to 75° C., and extracted with 600 grams of 10 percent aqueous sodium hydroxide solution. The layers that formed were separated. The aqueous layer was diluted with water to a volume of 1500 ml. and then acidified with hydrochloric acid. The o-chlorobenzoic acid that precipitated was collected, washed with water, and dried. There was obtained 180 grams (1.155 moles) of o-chlorobenzoic acid. The conversion of o-chlorotoluene to o-chlorobenzoic acid was 14 percent. The yield of o-chlorobenzoic acid, based on o-chlorotoluene reacted, was 78.6 percent.
Quantity
453 g
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2.25 g
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2.25 g
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Synthesis routes and methods II

Procedure details

If 2,4-dichlorobenzoic acid is reacted with glycine analogously to DE-C 142 507 by initially introducing all the reactants into the reaction vessel and then carrying out the reaction while stirring and heating, by-products, in particular 4-chlorosalicylic acid, form - as a corresponding comparison experiment demonstrates - to a not inconsiderable extent. The statement made in DE-C 142 507, that the yield is almost the yield in theory when 2-chlorobenzoic acid is used, cannot be confirmed if 2,4-dichlorobenzoic acid is used as the starting substance.
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Synthesis routes and methods III

Procedure details

Analogously to Example 1, 300 g of o-chlorotoluene was oxidized in the presence of 100 g of acetic acid, 3 g of cobalt acetate tetrahydrate and 1.5 g of sodium bromide at a pressure of 25 bar, a temperature of 110°-130° C., and a gas exhaust rate of 3 1/min. After the oxidation had ended, 450 g of 50% acetic acid was added, the mixture was cooled to 25° C. and filtered, and the filter cake was washed with 750 g of 50% acetic acid, the mother liquor (314.5 g) and washing filtrates (693.5 g) being recovered separately. The dried filter cake yielded 318.5 g of o-chlorobenzoic acid.
Quantity
300 g
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450 g
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100 g
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3 g
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catalyst
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Quantity
1.5 g
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catalyst
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Synthesis routes and methods IV

Procedure details

A further production process comprises converting phthalic acid anhydride into phthalimide and phthalimide into anthranilic acid, diazotising the anthranilic acid and reacting the diazotised product with sodium sulphide/sulphur to dithiosalicylic acid, esterifying the dithiosalicylic acid with methanol, and reacting the esterified product by means of oxidating chlorination to methyl benzoate-o-sulphonic acid chloride and subsequently converting this with ammonia into the saccharin ammonium salt. Another method consists of oxidising o-chlorotoluene with sodium bichromate to give o-chlorobenzoic acid, subsequently reacting this with sodium sulphite to o-sulphobenzoic acid, esterifying this with methanol and reacting the esterified product with thionyl chloride or sulphuryl chloride to methyl benzoate-o-sulphonic acid chloride, and converting this with ammonia into the saccharin ammonium salt.
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saccharin ammonium salt
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Name
sodium sulphide sulphur
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[Compound]
Name
methyl benzoate-o-sulphonic acid chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chlorobenzoic acid
Reactant of Route 2
2-Chlorobenzoic acid
Reactant of Route 3
2-Chlorobenzoic acid
Reactant of Route 4
2-Chlorobenzoic acid
Reactant of Route 5
Reactant of Route 5
2-Chlorobenzoic acid
Reactant of Route 6
2-Chlorobenzoic acid

Citations

For This Compound
2,830
Citations
MJ Harbottle, A Al-Tabbaa - International Biodeterioration & …, 2008 - Elsevier
… Two soils, a silty sand and clayey silt contaminated with 2-chlorobenzoic acid, were mixed with two different grouts; Portland cement grout and a magnesium phosphate cement grout. …
Number of citations: 15 www.sciencedirect.com
SD Siciliano, JJ Germida - Environmental Toxicology and …, 1997 - Wiley Online Library
… Effect of Meadow brome and bacterial seed inoculants on 2-chlorobenzoic acid levels in soil initially amended with (A) 800 mg/kg and (B) 400 mg/kg. Meadow brome was inoculated …
Number of citations: 109 setac.onlinelibrary.wiley.com
N Sundaraganesan, BD Joshua, T Radjakoumar - 2009 - nopr.niscpr.res.in
… The CAS number of the compound 2chlorobenzoic acid is 118-91-2. Arthur et al 3. recorded and studied the IR and Raman spectra of p-, m-, and o-chlorobenzoic acids (CBAs) in solid …
Number of citations: 61 nopr.niscpr.res.in
SL Tan, ERT Tiekink - Acta Crystallographica Section E …, 2019 - scripts.iucr.org
The asymmetric unit of the three-component title compound, 2,2′-dithiodibenzoic acid–2-chlorobenzoic acid–N,N-dimethylformamide (1/1/1), C14H10O4S2·C7H5ClO2·C3H7NO, …
Number of citations: 4 scripts.iucr.org
S Nishino, M Nakata - The Journal of Physical Chemistry A, 2007 - ACS Publications
Intramolecular hydrogen atom tunneling in 2-chlorobenzoic acid has been investigated by low-temperature matrix-isolation infrared spectroscopy with the aid of density functional theory …
Number of citations: 34 pubs.acs.org
F Fava, F Baldoni, L Marchetti - Letters in applied microbiology, 1996 - Wiley Online Library
… CPE2 strain, which is capable of growing on 2‐chlorobenzoic acid (2–CBA) and 2,5–dichlorobenzoic acid (2,5–dCBA) in the absence of other carbon sources, were found to be capable …
KM Khleifat, EF Sharaf, MO Al-limoun - Bioremediation Journal, 2015 - Taylor & Francis
… We also investigated the degradation of 2-chlorobenzoic acid (2-CBA) by E. cloacae for the first time under different growth conditions, including pH, incubation temperature cell …
Number of citations: 42 www.tandfonline.com
S Mehta, P Kumar, RK Marwaha… - Drug research, 2013 - thieme-connect.com
… In the present study, 2-chlorobenzoic acid derivatives were synthesized and evaluated for … overall antimicrobial activities of the 2-chlorobenzoic acid derivatives were governed by the …
Number of citations: 2 www.thieme-connect.com
N Kaya Kinaytürk, H Oturak - Acta Physica Polonica A, 2016 - bibliotekanauki.pl
… assigned, they were compared with those of similar molecules as 2-Chlorobenzoic acid [10], p-Chlorobenzoic acid [21], 5-Amino-2Chlorobenzoic acid [9] and 2-Amino-5-Chlorobenzoic …
Number of citations: 12 bibliotekanauki.pl
IH Aljundi, KM Khleifat, AM Khlaifat… - Industrial & …, 2010 - ACS Publications
… Klebsiella oxytoca was grown in batch cultures using a 2-chlorobenzoic acid (2-CBA) containing minimal salt medium. 2-CBA was the sole source for carbon and energy. H NMR and …
Number of citations: 22 pubs.acs.org

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